NADP zwitterion

Description

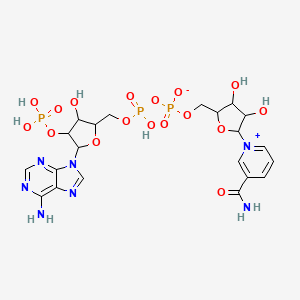

Nicotinamide adenine dinucleotide phosphate (NADP) is a critical coenzyme involved in redox reactions, biosynthetic pathways, and antioxidant defense systems. As a zwitterion, NADP carries both positive and negative charges within its molecular structure due to the ionization of its phosphate groups and the protonation/deprotonation of its nicotinamide and adenine moieties under physiological conditions. This zwitterionic property enhances its solubility in aqueous environments and facilitates interactions with enzymes such as NADP-dependent dehydrogenases, reductases, and transhydrogenases .

NADP exists in oxidized (NADP⁺) and reduced (NADPH) forms, with the latter serving as a primary electron donor in anabolic processes like lipid and nucleotide synthesis. Its zwitterionic nature allows it to bind selectively to enzyme active sites, distinguishing it from structurally similar compounds like NAD⁺ and NADH .

Properties

Molecular Formula |

C21H28N7O17P3 |

|---|---|

Molecular Weight |

743.4 g/mol |

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39) |

InChI Key |

XJLXINKUBYWONI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Nicotinamide Adenine Dinucleotide Phosphate can be synthesized through several chemical routes. One common method involves the phosphorylation of nicotinamide adenine dinucleotide (NAD) using adenosine triphosphate (ATP) in the presence of specific enzymes. The reaction typically occurs under mild conditions, with a pH range of 7.0 to 8.0 and a temperature of around 25°C.

Industrial Production Methods

In industrial settings, beta-Nicotinamide Adenine Dinucleotide Phosphate is produced using biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Beta-Nicotinamide Adenine Dinucleotide Phosphate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between its oxidized form (NADP+) and reduced form (NADPH).

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nicotinamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include glucose-6-phosphate dehydrogenase and malate dehydrogenase, with conditions typically involving a neutral pH and ambient temperature.

Substitution: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include reduced nicotinamide adenine dinucleotide phosphate (NADPH) and various substituted derivatives of the compound, depending on the specific nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Metabolomics: Zwitterionic stationary phases are popular for metabolomics, due to their high retentivity and net zero surface charge, making them suitable for a wide range of applications .

- Cell Culture Media Analysis: Zwitterionic columns are used in cell culture media analysis .

- Pharmaceutical Impurity Profiling: Zwitterionic columns are utilized in pharmaceutical impurity profiling .

- Determination of Toxins in Foods: Zwitterionic columns are used for determining the concentrations of toxins in foods .

- LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for analyzing the NAD+ metabolome in biological samples .

- Pyridine Nucleotide Resolution: Zwitterionic hydrophilic interaction chromatography (HILIC) tandem mass spectrometry can resolve pyridine nucleotides in biological extracts rapidly and robustly .

Zwitterionic Polymers

Zwitterionic polymers have been shown to interact with cells and reveal cancer cell specificity . The backbone chemistry of zwitterionic polymers significantly impacts their cellular interactions, and amino-acid-derived zwitterionic polymers exhibit specificity for cancer cells . They also possess low-fouling properties, and polymers with a slightly negative charge have higher cell specificity than neutrally charged ones .

Stationary Phase in Chromatography

Zwitterionic materials employing sulfobetaine groups have broad utility as stationary phases for hydrophilic interaction chromatography (HILIC) . Sulfobetaine stationary phases have negatively-charged sulfonate and positively-charged quaternary ammonium groups in a 1:1 molar ratio, constituting a zwitterion, with a net charge of zero over the pH range of 0–14 . Zwitterionic stationary phases accumulate a relatively thick layer of adsorbed water, making them strongly retentive for polar neutrals in HILIC .

Sensor for Zwitterions

Mechanism of Action

Beta-Nicotinamide Adenine Dinucleotide Phosphate exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby playing a crucial role in cellular respiration and energy production. The molecular targets include various dehydrogenases and reductases, which are enzymes involved in metabolic pathways. The compound’s action involves the reversible conversion between its oxidized (NADP+) and reduced (NADPH) forms, enabling it to participate in multiple cycles of electron transfer.

Comparison with Similar Compounds

Table 1: Key Differences Between NAD⁺/NADH and NADP⁺/NADPH

Thio-NADP vs. Native NADP

Thio-NADP, a sulfur-modified analog, replaces the oxygen atom in the nicotinamide ring with sulfur. This substitution alters its biochemical behavior:

- Substrate Specificity : Thio-NADP⁺ is a superior substrate for human transhydrogenase (dIII) compared to native NADP⁺, while thio-NAD⁺ performs poorly in the dI site .

- Spectroscopic Utility : The sulfur atom enhances UV-vis absorption, making thio-NADP useful in enzyme activity assays .

NADADP (Nicotinic Acid Adenine Dinucleotide Phosphate)

NADADP is a deamidated derivative of NADP, lacking the nicotinamide amino group. Key distinctions include:

- Redox Inactivity: NADADP cannot participate in redox reactions due to the absence of the reducible nicotinamide moiety.

- Enzyme Inhibition : Acts as a competitive inhibitor for NADP-dependent enzymes like NADP-malic enzyme (NADP-ME) .

Functional Analogues and Derivatives

3'-NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate)

- Structure : Similar to NADP but with a nicotinic acid group instead of nicotinamide.

Table 2: Comparison of NADP Derivatives

Kinetic and Metabolic Comparisons

Enzyme Affinity and Catalytic Efficiency

- NADP-Malic Enzyme (NADP-ME) : Exhibits a Km of 45 μM for NADP⁺, significantly lower than its affinity for NAD⁺, highlighting its specificity for NADP .

- NAD Kinase (NADK) : Preferentially phosphorylates NAD⁺ to NADP⁺, with activity regulated by stromal pH and calcium signaling .

Metabolic Flux in Plants

In transgenic rice expressing C₄ enzymes (e.g., PEPC, NADP-ME), NADP⁺ levels correlate with enhanced photosynthetic efficiency and reduced photorespiration, a response absent in NAD⁺-dependent pathways .

Analytical Techniques for Differentiation

- Mass Spectrometry (MS) : Distinguishes 2'-NADP, 3'-NADP, and 3'-NAADP based on molecular weight and fragmentation patterns .

- NMR Spectroscopy : Identifies structural differences, such as the 2'-phosphate group in NADP, through chemical shift variations .

- Fluorescence Assays : NADPH-specific detection (e.g., excitation at 340 nm, emission at 450 nm) avoids cross-reactivity with NADH .

Biological Activity

Nicotinamide adenine dinucleotide phosphate (NADP) zwitterion is a crucial cofactor in various biological processes, particularly in redox reactions and metabolic pathways. This article explores its biological activity, applications, and research findings, supported by data tables and case studies.

Overview of NADP Zwitterion

This compound exists in a charged form that plays a vital role in cellular metabolism. It is primarily involved in anabolic reactions, serving as a reducing agent in biosynthetic processes. Its unique structure allows it to participate efficiently in oxidation-reduction (redox) reactions, making it essential for energy metabolism and the synthesis of biomolecules.

Biological Functions

Key Functions of this compound:

- Redox Reactions: NADP acts as an electron carrier, facilitating the transfer of electrons during metabolic processes.

- Biosynthesis: It is crucial for the synthesis of fatty acids and nucleotides.

- Antioxidant Defense: NADPH, the reduced form of NADP, helps protect cells from oxidative stress by regenerating antioxidants.

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in various biological contexts. Below are some significant findings:

- Role in Plant Metabolism:

- Impact on Fungal Biogenesis:

- Clinical Applications:

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Nicotinamide Adenine Dinucleotide | C21H27N7O14P2 | Central role in energy metabolism |

| Nicotinamide Adenine Dinucleotide Phosphate | C21H28N7O17P3 | Functions as a cofactor in anabolic reactions |

| Flavin Adenine Dinucleotide | C17H22N4O9P | Involved in electron transfer reactions |

| Coenzyme A | C21H36N7O16P3S | Key role in fatty acid metabolism |

Case Study 1: Drought Avoidance Mechanism

In a controlled experiment involving maize plants expressing high levels of NADP-malate enzyme, researchers observed a significant decrease in stomatal aperture and an increase in biomass per unit water used. This suggests that manipulating NADPH-related pathways could enhance drought resistance .

Case Study 2: Antagonists of NAADP-Induced Calcium Release

A series of small-molecule inhibitors were synthesized based on the nicotinic acid motif to target NAADP-induced calcium release pathways. These compounds demonstrated efficacy in modulating immune responses and showed promise as therapeutic agents for conditions like multiple sclerosis .

Q & A

Basic Research Questions

Q. How can NADP zwitterion be experimentally distinguished from other redox states (e.g., NADP⁺ or NADPH)?

- Methodological Answer : Employ spectroscopic techniques such as UV-Vis absorption spectroscopy to identify characteristic absorbance peaks. For example, NADPH exhibits a peak at ~340 nm due to its reduced nicotinamide moiety, while the zwitterionic form may show shifts depending on pH and charge distribution. Nuclear Magnetic Resonance (NMR) can further resolve structural differences in proton environments .

Q. What are reliable methods to quantify this compound in cellular environments?

- Methodological Answer : Use enzymatic cycling assays coupled with microtiter plate protocols. Extract intracellular this compound using ice-cold buffers (e.g., NADP/NADPH extraction buffer) to stabilize redox states. Measure absorbance at 590 nm after reacting with glucose-6-phosphate dehydrogenase (G6PDH) and redox-sensitive dyes like DCPIP . Validate results with HPLC-MS for absolute quantification.

Q. How does pH affect the stability and charge distribution of this compound in vitro?

- Methodological Answer : Conduct titration experiments using buffers spanning physiological pH ranges (6.0–8.0). Monitor zwitterion stability via dynamic light scattering (DLS) for aggregation or zeta potential measurements to assess surface charge. Compare results with computational models (e.g., DFT calculations) to validate protonation states .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role in enzymatic reactions (e.g., glutathione reductase)?

- Methodological Answer :

Controls : Include negative controls (e.g., enzyme inhibitors) and positive controls (pure NADPH/NADP⁺).

Variables : Manipulate zwitterion concentration, pH, and ionic strength to assess kinetic parameters (Km, Vmax).

Data Validation : Use statistical tools like one-way ANOVA (p<0.05) to confirm significance, as described in NADPH ratio assays .

- Ethical Note : Ensure compliance with institutional guidelines for biochemical assays, including proper waste disposal and ethical sourcing of enzymes .

Q. How can contradictions in this compound quantification across studies be resolved?

- Methodological Answer :

- Source Comparison : Audit extraction protocols (e.g., buffer composition, incubation times) that may alter redox states. For example, ice-cold extraction preserves zwitterion integrity, while room-temperature processing may oxidize NADPH .

- Inter-laboratory Calibration : Share standardized reference samples between labs to minimize variability. Use GraphPad Prism for meta-analysis of published datasets, applying Bland-Altman plots to assess bias .

Q. What computational approaches best model this compound’s interactions with biological surfaces (e.g., membranes or enzymes)?

- Methodological Answer :

- DFT Calculations : Simulate adsorption energies and electronic transitions using software like Gaussian or VASP. For example, study zwitterion binding on rutile TiO₂ surfaces to infer membrane interaction mechanisms .

- Molecular Dynamics (MD) : Run simulations in explicit solvent models (e.g., TIP3P water) at physiological pH to analyze conformational flexibility and binding kinetics.

Q. How can researchers ensure reproducibility when studying this compound in heterogeneous cell populations?

- Methodological Answer :

- Single-Cell Sorting : Use fluorescence-activated cell sorting (FACS) to isolate homogeneous cell subsets before NADP extraction.

- Data Normalization : Express zwitterion levels relative to total protein content (e.g., Bradford assay) or housekeeping metabolites (e.g., ATP) to account for biomass variability .

Methodological Best Practices

- Ethical Compliance : Always include informed consent forms for human cell line studies, detailing data anonymization and withdrawal rights .

- Citation Standards : Use APA or Harvard styles for referencing, ensuring citations align with journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry for synthetic protocols) .

- Data Archiving : Deposit raw spectra, computational input files, and assay datasets in repositories like Zenodo or Figshare to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.